Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide

Scaffold differentiation Medicinal chemistry Chemical biology

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide (CAS 1443979-52-9), also referred to as BMTB, is a synthetic small molecule belonging to the tetrahydropyridine-benzamide class characterized by an N-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-amine core linked to a benzoyl group. Its molecular formula is C20H22N2O with a molecular weight of 306.40 g/mol and an MDL identifier of MFCD24842902.

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
CAS No. 1443979-52-9
Cat. No. B1377488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide
CAS1443979-52-9
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1CC=C(CN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O/c1-16-12-13-19(21-20(23)18-10-6-3-7-11-18)15-22(16)14-17-8-4-2-5-9-17/h2-11,13,16H,12,14-15H2,1H3,(H,21,23)
InChIKeyRMTCVLGVWGLHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide (CAS 1443979-52-9) — Compound Class & Baseline Characteristics for Procurement Evaluation


N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide (CAS 1443979-52-9), also referred to as BMTB, is a synthetic small molecule belonging to the tetrahydropyridine-benzamide class characterized by an N-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-amine core linked to a benzoyl group . Its molecular formula is C20H22N2O with a molecular weight of 306.40 g/mol and an MDL identifier of MFCD24842902 . It is commercially available as a research-grade chemical from several vendors including Biosynth, CymitQuimica, and LeYan, typically at ≥95% purity . Vendors describe it generically as a 'versatile small molecule scaffold' intended for laboratory research use only, and no peer-reviewed biological activity data, target engagement profiles, or in vivo pharmacological results specific to this compound have been identified in the public domain as of the search date .

Why Generic Substitution Is Not Advisable for N-(1-Benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide (CAS 1443979-52-9) in Research Procurement


This compound occupies a distinct position within the tetrahydropyridine-benzamide chemical space due to the combination of an N-benzyl substituent, a 6-methyl group on the tetrahydropyridine ring, and the 3-yl benzamide connectivity . Closely related analogs, such as 2-(1,2,5,6-tetrahydropyridin-3-yl)benzamide hydrochloride (which lacks the N-benzyl and 6-methyl modifications) or N-(pyridin-3-yl)benzamide derivatives (which contain an aromatic pyridine rather than a partially saturated tetrahydropyridine ring), exhibit markedly different lipophilicity, conformational flexibility, and hydrogen-bonding capacity, all of which fundamentally alter target-binding profiles and pharmacokinetic behavior [1]. Without direct comparative biological data from controlled experiments, it cannot be assumed that any analog will reproduce the same binding, functional, or phenotypic outcomes; thus, uncontrolled substitution risks introducing uncharacterized variables into research protocols and undermining experimental reproducibility .

Product-Specific Quantitative Evidence Guide for N-(1-Benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide (CAS 1443979-52-9) — Differential Data Versus Closest Analogs


Structural Uniqueness: N-Benzyl-6-Methyl Tetrahydropyridine Benzamide Scaffold Versus Common 4-Phenyl and N-Pyridin-3-yl Analogs

The target compound features a 1,2,5,6-tetrahydropyridine ring substituted at the 1-position with a benzyl group, at the 6-position with a methyl group, and at the 3-position with a benzamide moiety — a substitution pattern distinct from the more commonly explored 4-phenyl-1,2,3,6-tetrahydropyridine benzamide derivatives (PARP-1 inhibitor fragments) and the N-(pyridin-3-yl)benzamide series (CYP11B2 inhibitors) . While the 4-phenyl series has demonstrated IC50 values in the nanomolar range against PARP-1 (e.g., sub-100 nM for optimized analogs) and the N-(pyridin-3-yl)benzamides show CYP11B2 IC50 values of 53–166 nM, no quantitative biological activity data are available for the target compound [1]. This represents a significant data gap that must be filled by the end-user through direct experimental characterization.

Scaffold differentiation Medicinal chemistry Chemical biology

Physicochemical Differentiation: MW 306.4, cLogP, and H-Bond Donor/Acceptor Profile Relative to Fragment-Library Analogs

With a molecular weight of 306.40 g/mol, molecular formula C20H22N2O, one hydrogen-bond donor (the amide NH), two hydrogen-bond acceptors (amide carbonyl and tetrahydropyridine nitrogen), and an estimated cLogP of approximately 3.5–4.0 (based on the presence of two phenyl rings and a partially saturated heterocycle), the target compound occupies a 'lead-like' to 'drug-like' physicochemical space . In comparison, the simpler fragment 2-(1,2,5,6-tetrahydropyridin-3-yl)benzamide (MW ~202 g/mol, fewer rotatable bonds, lower lipophilicity) is a smaller, more hydrophilic fragment, while the larger CRAC inhibitor RO2959 (2,6-difluoro-N-(4-(4-methyl-1-(thiazol-2-yl)-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide, MW 411.47, cLogP ~4.5) is more lipophilic and has additional fluorine substituents that influence metabolic stability and binding . The intermediate size and balanced polarity of the target compound make it a useful scaffold for fragment growth or library enumeration, but selecting among these options depends on the desired property window for the specific target product profile .

Physicochemical properties Fragment-based drug discovery Lead-likeness

Supply Chain and Purity Documentation: Vendor-Specified ≥95% Purity and Lead Times Versus Catalog Competitors

The compound is supplied by multiple independent vendors with a minimum certified purity of 95% (HPLC), as specified by LeYan (Product No. 2018360) and CymitQuimica (Ref. 3D-THC97952, sourced from Biosynth) . Biosynth lists a 3–4 week lead time for non-stock quantities (50 mg at $828.00; 500 mg at $2,550.00), indicating that the compound is synthesized to order rather than held in ready inventory . In contrast, the structurally simpler 2-(1,2,5,6-tetrahydropyridin-3-yl)benzamide hydrochloride is available from multiple vendors at lower cost and with shorter lead times, while the more complex CRAC inhibitor RO2959 is a stocked research tool compound with extensive biological annotation . For research programs requiring a specific scaffold with the N-benzyl-6-methyl substitution pattern, the target compound’s availability from a defined supply chain with documented purity represents a tractable sourcing option, though users must budget for custom synthesis lead times.

Chemical procurement Quality assurance Supply chain

Functional Group Versatility: Amide Coupling Handle and Tertiary Amine for Parallel Library Synthesis

The benzamide moiety provides a stable amide bond suitable for further functionalization or for use as a hydrogen-bonding pharmacophore, while the N-benzyl tertiary amine on the tetrahydropyridine ring offers a site for quaternization, N-debenzylation (e.g., via hydrogenolysis to a secondary amine), or reductive amination with diverse aldehydes . In contrast, the 2-(1,2,5,6-tetrahydropyridin-3-yl)benzamide scaffold lacks the N-benzyl group and therefore offers one fewer diversification point, while the 4-phenyl-tetrahydropyridine benzamides have the phenyl group at the 4-position of the ring rather than as an N-substituent, leading to different vectors for library growth . No quantitative reaction yield data or library enumeration statistics are publicly available for this specific compound; however, the presence of two chemically orthogonal handles (amide and tertiary amine) logically supports its use in combinatorial chemistry workflows .

Parallel synthesis Library design Synthetic chemistry

Best Research and Industrial Application Scenarios for N-(1-Benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide (CAS 1443979-52-9)


Scaffold for CNS-Oriented Parallel Library Synthesis and Fragment Growth

Given its intermediate molecular weight (306.40 Da), balanced lipophilicity (estimated cLogP 3.5–4.0), and the presence of the N-benzyl group — a privileged substructure in CNS drug discovery for engaging aromatic-rich binding pockets — this compound is well-suited as a starting scaffold for parallel amide library synthesis or fragment-based lead generation targeting neurological targets . The tertiary amine provides a handle for generating quaternary ammonium salts to assess peripheral vs. central compartment restriction, while the benzamide can be diversified via amide coupling with varied carboxylic acids [1]. Researchers must, however, generate their own structure-activity relationship (SAR) data, as no target-specific biological annotation is publicly available [2].

Negative Control or Chemical Probe for Tetrahydropyridine-Benzamide Target Engagement Studies

In experimental systems where known tetrahydropyridine-benzamide derivatives (e.g., PARP-1 inhibitors containing the 4-phenyl-tetrahydropyridine fragment, or CRAC channel inhibitors such as RO2959) are used as pharmacological tools, this compound — which carries a distinct N-benzyl-6-methyl substitution pattern and lacks reported activity against PARP-1 or CRAC channels — may serve as a structurally related but pharmacologically distinct negative control [1]. This application requires empirical confirmation that the compound is indeed inactive (or differentially active) in the relevant assay, which must be established by the end-user [2].

Custom Synthesis Intermediate for Proprietary Lead Optimization Programs

For medicinal chemistry campaigns that have identified the N-benzyl-6-methyl-1,2,5,6-tetrahydropyridine core as a privileged scaffold through internal screening, this compound serves as a tractable intermediate for further derivatization. The documented MDL number (MFCD24842902), available SMILES notation, and multi-vendor supply chain with ≥95% purity facilitate incorporation into standard compound registration and quality control workflows . The 3–4 week lead time for custom synthesis should be factored into project timelines during the hit-to-lead or lead optimization phases [1].

Chemical Biology Tool for Investigating N-Benzyl Tetrahydropyridine Pharmacophore Contributions

The N-benzyl group is a known pharmacophoric element in several CNS-active compounds (e.g., certain dopamine receptor ligands and sigma receptor modulators) . This compound enables systematic exploration of the contribution of the N-benzyl substituent (combined with the 6-methyl and 3-benzamide groups) to binding affinity, functional activity, and selectivity relative to des-benzyl or N-alkyl analogs. Such studies can inform pharmacophore models and guide the design of next-generation ligands; however, all comparative data must be generated by the research team, as no published head-to-head studies exist [1].

Quote Request

Request a Quote for N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.